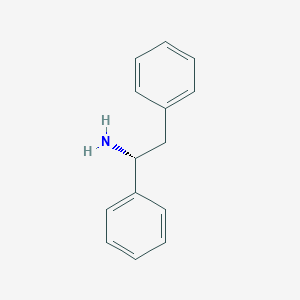
2,6-Dicloro-4-(trifluorometoxi)anilina
Descripción general
Descripción
2,6-Dichloro-4-(trifluoromethoxy)aniline is a nitrogen compound useful in organic synthesis.
Aplicaciones Científicas De Investigación
Síntesis Química
“2,6-Dicloro-4-(trifluorometoxi)anilina” es un compuesto de nitrógeno que es útil en la síntesis orgánica . Se utiliza a menudo como bloque de construcción en la síntesis de moléculas más complejas.
Síntesis de Derivados de Pirazol
Este compuesto se puede emplear para la síntesis de "1-[2,6-dicloro-4-(trifluorometil)fenil]-5-[(4-nitrofenil)metilenimino]-1H-pirazol-3-carbonitrilo" . Los derivados de pirazol tienen una amplia gama de aplicaciones en la química medicinal debido a sus diversas actividades biológicas.
Reactivos de Fluoración
Se utiliza en la producción de reactivos de fluoración . La fluoración es un proceso clave en la fabricación de ciertos productos farmacéuticos y agroquímicos.
Mecanismo De Acción
Target of Action
The primary target of 2,6-Dichloro-4-(trifluoromethoxy)aniline is the respiratory system . The compound interacts with components of the respiratory system, leading to various physiological effects.
Mode of Action
It is known to be a nitrogen compound useful in organic synthesis .
Result of Action
It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Análisis Bioquímico
Biochemical Properties
2,6-Dichloro-4-(trifluoromethoxy)aniline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with these enzymes can lead to the formation of reactive intermediates, which may further react with cellular macromolecules, potentially leading to toxic effects .
Cellular Effects
The effects of 2,6-Dichloro-4-(trifluoromethoxy)aniline on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to the activation of stress response pathways, such as the mitogen-activated protein kinase (MAPK) pathway. This activation can result in altered gene expression, leading to changes in cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 2,6-Dichloro-4-(trifluoromethoxy)aniline exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Dichloro-4-(trifluoromethoxy)aniline can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to cumulative toxic effects, including oxidative stress and DNA damage. These effects are often observed in both in vitro and in vivo studies, highlighting the importance of monitoring the temporal dynamics of this compound’s activity .
Dosage Effects in Animal Models
The effects of 2,6-Dichloro-4-(trifluoromethoxy)aniline vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level must be reached before toxic effects become apparent. Additionally, high doses of this compound can lead to systemic toxicity, affecting multiple organs and systems .
Metabolic Pathways
2,6-Dichloro-4-(trifluoromethoxy)aniline is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can also lead to the generation of reactive oxygen species, contributing to oxidative stress and cellular damage .
Transport and Distribution
The transport and distribution of 2,6-Dichloro-4-(trifluoromethoxy)aniline within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, it can be transported into the liver cells by organic anion-transporting polypeptides, where it undergoes further metabolism. The distribution of this compound within tissues can also affect its overall toxicity and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 2,6-Dichloro-4-(trifluoromethoxy)aniline plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, through targeting signals and post-translational modifications. These localizations can influence the compound’s interactions with various biomolecules and its overall biological activity. For example, its accumulation in the mitochondria can lead to mitochondrial dysfunction and apoptosis .
Propiedades
IUPAC Name |
2,6-dichloro-4-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F3NO/c8-4-1-3(14-7(10,11)12)2-5(9)6(4)13/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKISQWQHZULEEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N)Cl)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350846 | |
| Record name | 2,6-Dichloro-4-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99479-66-0 | |
| Record name | 2,6-Dichloro-4-(trifluoromethoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99479-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichloro-4-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dichloro-4-(trifluoromethoxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 4-[3-(hydroxymethyl)phenyl]benzoate](/img/structure/B1300056.png)
![(3'-Chloro-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B1300057.png)

![Methyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B1300069.png)

![(4'-Methyl-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1300075.png)
![4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine](/img/structure/B1300077.png)





